3-(甲磺酰甲基)氮杂环丁烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

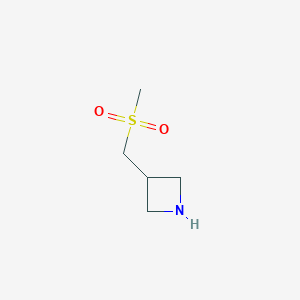

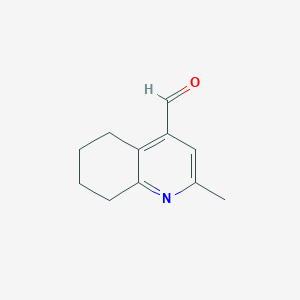

“3-(Methanesulfonylmethyl)azetidine” is a chemical compound used in laboratory settings and the manufacture of chemical compounds . It is a type of azetidine, which is a four-membered nitrogen-containing heterocycle . The properties of azetidines are driven by the ring strain of approximately 25.4 kcal/mol .

Synthesis Analysis

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .

Molecular Structure Analysis

The molecular formula of “3-(Methanesulfonylmethyl)azetidine” is C5H12ClNO2S, and its molecular weight is 185.6723 g/mol . The ring strain of azetidines lies between that of less stable and difficult to handle aziridines .

Chemical Reactions Analysis

The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .

科学研究应用

合成化学和环扩大

3-(甲磺酰甲基)氮杂环丁烷用于立体选择性合成过程,特别是在氮杂环丁烷环扩大生成吡咯烷中。这种转化通过氮杂环丁烷转化成甲磺酰氧甲基衍生物来促进,在加热后,进行立体定向环扩大。这种方法允许从对映纯 β-氨基醇合成 3-氯或 3-甲磺酰氧基吡咯烷,为生成功能多样化的吡咯烷提供了一种通用的方法(Couty 等,2003;Durrat 等,2008)。

聚合

N-(甲磺酰基)氮杂环丁烷的阴离子开环聚合 (AROP) 代表了聚合物科学中的一种新方法。在高温下由特定的阴离子引发剂引发,该过程产生支化聚合物。聚合因其相对于氮杂环丁烷化合物的一级动力学而引人注目,并突出了甲磺酰基团在促进链转移和支化机理中的作用,展示了合成新型聚合物材料的新途径(Reisman 等,2018)。

药物发现和分子合成

在药物发现中,3-(甲磺酰甲基)氮杂环丁烷对于合成 3-芳基-3-硫代氮杂环丁烷至关重要,它们直接通过氮杂环丁烷-3-醇通过温和的铁催化硫醇烷基化合成。这个过程涉及广泛的硫醇和氮杂环丁醇,利用氮杂环丁烷碳正离子进行成功的反应。所得的氮杂环丁烷硫化物被认为是药物设计中探索新化学空间的宝贵基序,展示了该化合物在潜在治疗剂开发中的重要性(Dubois 等,2019)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

3-(methylsulfonylmethyl)azetidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S/c1-9(7,8)4-5-2-6-3-5/h5-6H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMWBJQGYZAWWOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

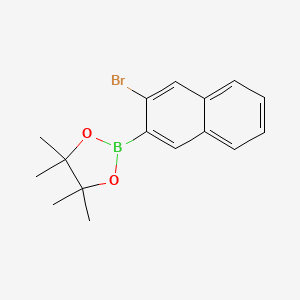

CS(=O)(=O)CC1CNC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2583744.png)

![2-[(4-Fluorophenyl)methyl]-6-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2583747.png)

![2-Methyl-1,2,4,8-tetrazaspiro[4.5]decan-3-one;dihydrochloride](/img/structure/B2583748.png)

![2,5-Diazabicyclo[4.1.0]heptane](/img/structure/B2583755.png)

![6-(4-chlorophenyl)-9,9-dimethyl-2,3,9,10-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-4,7(6H,8H)-dione](/img/structure/B2583756.png)

![1-{[1-(4-Ethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B2583764.png)